S-(2-Furanylmethyl) methanethioate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Furanylmethyl) methanethioate-d2: is a deuterated analog of S-(2-Furanylmethyl) methanethioate. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Industrial Production Methods: Industrial production methods for S-(2-Furanylmethyl) methanethioate-d2 are not well-documented. Typically, the production of deuterated compounds involves specialized facilities equipped to handle deuterium gas and other deuterated reagents. The process may include multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: S-(2-Furanylmethyl) methanethioate-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the methanethioate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-Furanylmethyl) methanethioate-d2 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of the parent compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(2-Furanylmethyl) methanethioate-d2 is primarily related to its role as a tracer. The deuterium atoms in the compound allow researchers to track its distribution and transformation in various systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .
Comparison with Similar Compounds
S-(2-Furanylmethyl) methanethioate: The non-deuterated analog.
S-(2-Furanylmethyl) ethanethioate: A similar compound with an ethyl group instead of a methyl group.
S-(2-Furanylmethyl) propanethioate: A similar compound with a propyl group instead of a methyl group.
Uniqueness: S-(2-Furanylmethyl) methanethioate-d2 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of the parent compound in various systems .
Properties
Molecular Formula |
C6H6O2S |
---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
S-[dideuterio(furan-2-yl)methyl] methanethioate |
InChI |
InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2/i4D2 |
InChI Key |
GFAOAYJTEVHTLA-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)SC=O |
Canonical SMILES |
C1=COC(=C1)CSC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.